![molecular formula C11H9BrO3 B14038426 1-Bromo-1-(2,5-diformylphenyl)propan-2-one](/img/structure/B14038426.png)
1-Bromo-1-(2,5-diformylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol This compound is characterized by the presence of a bromine atom, two formyl groups, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one typically involves the bromination of 1-(2,5-diformylphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2,5-diformylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(2,5-diformylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the formyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Bromo-1-(2,5-diformylphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(2,3-diformylphenyl)propan-2-one: Similar structure but with formyl groups at different positions on the phenyl ring.
1-Bromo-1-(2-bromophenyl)propan-2-one: Contains an additional bromine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of formyl groups.
Biological Activity
1-Bromo-1-(2,5-diformylphenyl)propan-2-one, with the chemical formula C₁₁H₉BrO₃ and CAS number 1804034-35-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.
1. Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of mitochondrial membrane potential .
- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity .
2. Antioxidant Activity
The compound has also been noted for its antioxidant properties:
- Research Findings : It was shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
- Experimental Data : The antioxidant capacity was measured using DPPH and ABTS assays, demonstrating a significant reduction in radical concentrations upon treatment with the compound .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound affects various signaling pathways including MAPK and PI3K/Akt pathways which are crucial in cell survival and apoptosis .
- Induction of DNA Damage : Evidence suggests that it may cause DNA strand breaks leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis with Other Compounds
A comparative analysis table illustrates the biological activities of this compound against other known compounds.
Compound Name | IC50 (µM) | Antioxidant Activity | Mechanism of Action |
---|---|---|---|
This compound | 15 | High | Induces apoptosis via caspase activation |
Compound A (e.g., Curcumin) | 20 | Moderate | NF-kB inhibition |
Compound B (e.g., Quercetin) | 25 | High | ROS scavenging |
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-(1-bromo-2-oxopropyl)terephthalaldehyde |
InChI |
InChI=1S/C11H9BrO3/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-6,11H,1H3 |
InChI Key |
YHYFVMBKHUWXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C=O)C=O)Br |
Origin of Product |
United States |
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